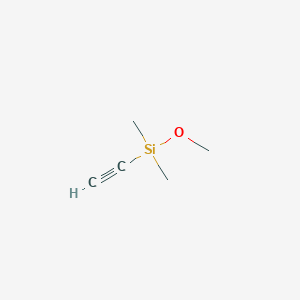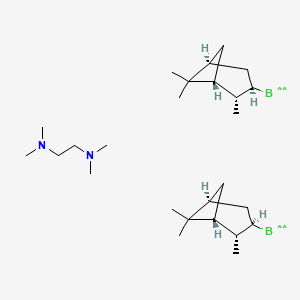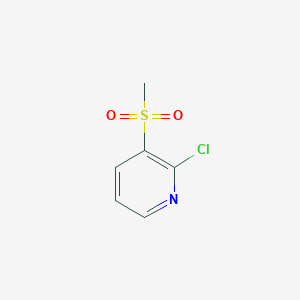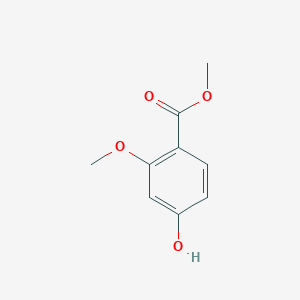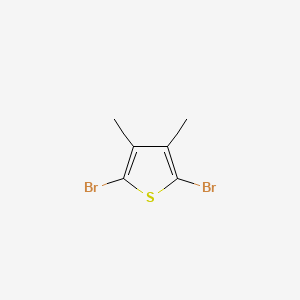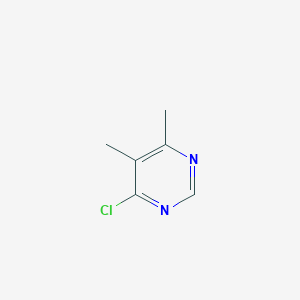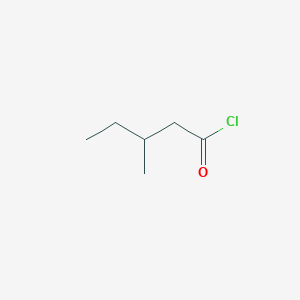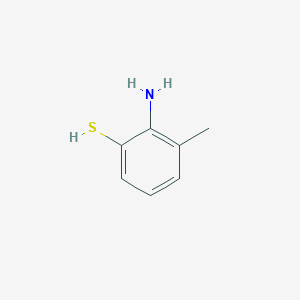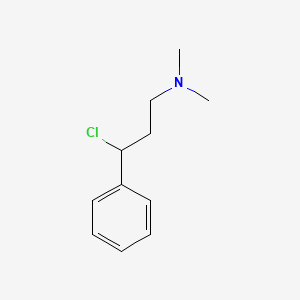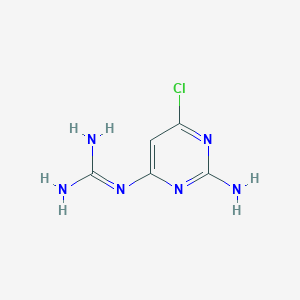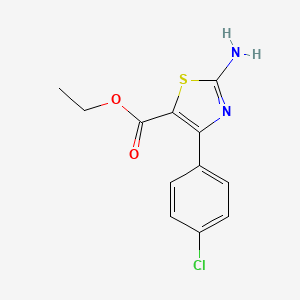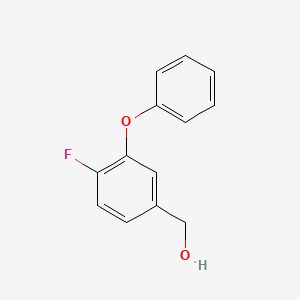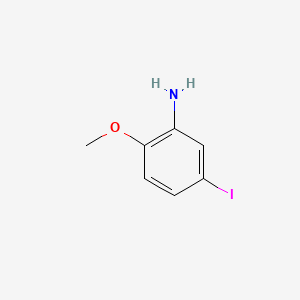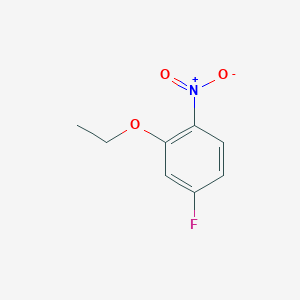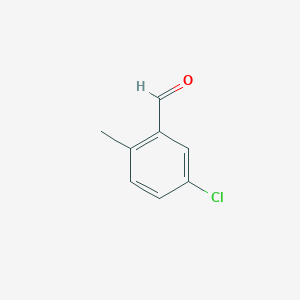
5-Chloro-2-methylbenzaldehyde
概要
説明
5-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.59 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached at the 5th and 2nd positions, respectively, and an aldehyde group attached at the 1st position .Physical And Chemical Properties Analysis
5-Chloro-2-methylbenzaldehyde has a boiling point of 233°C, a density of 1.195, a refractive index of 1.562, and a flash point of 105°C . It should be stored under an inert gas (nitrogen or argon) at 2-8°C .科学的研究の応用
1. Synthesis and Characterization of Complexes
5-Chloro-2-methylbenzaldehyde has been utilized in the synthesis and characterization of various chemical complexes. For instance, it's used in the preparation of pendant-armed dialdehydes for Schiff-base macrocyclic complexes in coordination with zinc centers. This compound plays a crucial role in the formation of these macrocyclic complexes, which are structurally and spectrally characterized, offering insights into the impacts of electron-withdrawing and electron-donating groups on their properties (Chen, Zhang, Jin, & Huang, 2014).
2. Electrochemical Behavior Studies
The compound has applications in studying the electrochemical behavior of polymers. It's part of the investigation into the electroactivity of various polyacrylamide compounds, contributing to understanding the electrochemical properties of complex molecules (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
3. Environmental Transformation Studies
It plays a role in environmental studies, specifically in the transformation of halogenated aromatic aldehydes by anaerobic bacteria. These studies demonstrate the potential environmental impact and transformation pathways of halogenated compounds like 5-Chloro-2-methylbenzaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).
4. Pharmaceutical Research
In pharmaceutical research, 5-Chloro-2-methylbenzaldehyde is used in synthesizing dioxomolybdenum(VI) complexes. These complexes are studied for their DNA binding, cleavage, and anticancer activities, demonstrating the compound's importance in developing potential therapeutic agents (Hussein, Guan, Haque, Ahamed, & Majid, 2015).
5. Chemical Ecology
This compound is involved in the chemical ecology of astigmatid mites. It's used in synthesizing components functioning as alarm and sex pheromones for these mites, highlighting its role in ecological studies and pest management (Noguchi, Mori, Kuwahara, & Sato, 1997).
6. Conformational Preference Studies
5-Chloro-2-methylbenzaldehyde has been used in studies to understand the conformational preferences of aldehyde groups. These studies provide insights into the molecular behavior and interactions of similar compounds (Schaefer, Salman, & Wildman, 1980).
7. Synthesis and Preparation Techniques
It's instrumental in developing efficient methods for preparing various chemically related compounds. For instance, it's used in the synthesis of 2-chloro-6-methylbenzoic acid, showcasing its versatility in organic synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).
8. Bioethanol Conversion Research
The compound is also significant in research on the conversion of bioethanol into value-added chemicals. It's involved in studies exploring new pathways for the selective transformation of bioethanol (Moteki, Rowley, & Flaherty, 2016).
9. Molecular Structure Analysis
5-Chloro-2-methylbenzaldehyde is used in the study of molecular structures, particularly in examining the intramolecular hydrogen bond in conjugated systems. This research is crucial for understanding the molecular dynamics and interactions in organic chemistry (Eda & Itô, 1957).
10. Development of Fluorescent Sensors
This compound is key in developing fluorescent pH sensors. Its derivatives show significant changes in fluorescence intensity in response to pH variations, indicating its potential in designing sensitive biological and chemical sensors (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).
Safety And Hazards
5-Chloro-2-methylbenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
5-chloro-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTVUGYXUWXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492927 | |
| Record name | 5-Chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylbenzaldehyde | |
CAS RN |
58966-34-0 | |
| Record name | 5-Chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


